2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15670802
InChI: InChI=1S/C17H20N4O2S/c1-4-23-15-8-6-5-7-14(15)10-18-21-16(22)11-24-17-19-12(2)9-13(3)20-17/h5-10H,4,11H2,1-3H3,(H,21,22)/b18-10+
SMILES:
Molecular Formula: C17H20N4O2S
Molecular Weight: 344.4 g/mol

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide

CAS No.:

Cat. No.: VC15670802

Molecular Formula: C17H20N4O2S

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide -

Specification

Molecular Formula C17H20N4O2S
Molecular Weight 344.4 g/mol
IUPAC Name 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C17H20N4O2S/c1-4-23-15-8-6-5-7-14(15)10-18-21-16(22)11-24-17-19-12(2)9-13(3)20-17/h5-10H,4,11H2,1-3H3,(H,21,22)/b18-10+
Standard InChI Key WOXXFSIMTXQBAQ-VCHYOVAHSA-N
Isomeric SMILES CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NC(=CC(=N2)C)C
Canonical SMILES CCOC1=CC=CC=C1C=NNC(=O)CSC2=NC(=CC(=N2)C)C

Introduction

The compound 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is a sulfur-containing heterocyclic derivative with potential applications in medicinal chemistry. Its structure integrates a pyrimidine ring, a hydrazide moiety, and an aromatic aldehyde-derived imine group. Such compounds are often studied for their biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Structural Features:

  • Pyrimidine Core: The 4,6-dimethylpyrimidin-2-yl group contributes to the compound's electronic properties and potential bioactivity.

  • Thioether Linkage: The sulfur atom bridges the pyrimidine ring and the acetohydrazide moiety, enhancing lipophilicity.

  • Hydrazide Functionality: The hydrazide group enables Schiff base formation with aldehydes, as seen in this compound.

  • Ethoxyphenyl Imine Group: This moiety introduces aromaticity and electron-donating ethoxy functionality, which can influence receptor binding.

Synthesis

The synthesis of this compound typically involves:

  • Step 1: Preparation of 2-thio-4,6-dimethylpyrimidine through thiolation reactions.

  • Step 2: Reaction of the thio derivative with chloroacetohydrazide to form the intermediate acetohydrazide.

  • Step 3: Condensation with 2-ethoxybenzaldehyde under reflux in ethanol to yield the Schiff base product.

Biological Activity

Compounds similar to 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide have been explored for diverse pharmacological activities:

  • Antimicrobial Activity:

    • Pyrimidine derivatives are known to inhibit bacterial and fungal growth by targeting nucleic acid synthesis or membrane integrity.

    • The thioether and hydrazone functionalities enhance interaction with microbial enzymes.

  • Anticancer Potential:

    • Schiff bases derived from hydrazides have shown cytotoxicity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

  • Enzyme Inhibition:

    • Hydrazides are potent inhibitors of enzymes like urease and carbonic anhydrase due to their ability to chelate metal ions in active sites.

Computational Studies

Molecular docking studies suggest that this compound may bind effectively to biological targets such as:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor): Potential antiangiogenic activity.

  • 5-Lipoxygenase (5-LOX): Anti-inflammatory properties through inhibition of leukotriene biosynthesis.

Analytical Characterization

The compound can be characterized using standard analytical techniques:

TechniqueObservations
1H NMRSignals corresponding to methyl groups (pyrimidine), aromatic protons, and hydrazone NH proton.
13C NMRPeaks for aromatic carbons, imine carbon, and carbonyl carbon of hydrazide.
IR SpectroscopyStretching vibrations for C=O (amide), C=N (imine), and C-S bonds.
Mass SpectrometryMolecular ion peak at m/z = 318 confirming molecular weight.

Applications

  • Drug Development:

    • This compound serves as a scaffold for designing drugs targeting bacterial infections or cancer pathways.

  • Material Science:

    • Thioether-based compounds are explored for their use in coordination chemistry and catalysis.

  • Agriculture:

    • Pyrimidine derivatives are often employed as fungicides or herbicides due to their broad-spectrum activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator